Cas no 2171193-43-2 (1-{5-(1S)-1-aminoethyl-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide)

1-{5-(1S)-1-aminoethyl-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-{5-(1S)-1-aminoethyl-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide
- EN300-1268675
- 2171193-43-2
- 1-{5-[(1S)-1-aminoethyl]-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide
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- インチ: 1S/C10H17N5O2/c1-6(11)9-13-10(14-17-9)15-4-2-7(3-5-15)8(12)16/h6-7H,2-5,11H2,1H3,(H2,12,16)/t6-/m0/s1
- InChIKey: AOVQJWYOILNZIZ-LURJTMIESA-N
- SMILES: O1C([C@H](C)N)=NC(=N1)N1CCC(C(N)=O)CC1
計算された属性
- 精确分子量: 239.13822480g/mol
- 同位素质量: 239.13822480g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 280
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.7
- トポロジー分子極性表面積: 111Ų
1-{5-(1S)-1-aminoethyl-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1268675-250mg |
1-{5-[(1S)-1-aminoethyl]-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide |
2171193-43-2 | 250mg |
$801.0 | 2023-10-02 | ||
Enamine | EN300-1268675-100mg |
1-{5-[(1S)-1-aminoethyl]-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide |
2171193-43-2 | 100mg |
$767.0 | 2023-10-02 | ||
Enamine | EN300-1268675-2500mg |
1-{5-[(1S)-1-aminoethyl]-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide |
2171193-43-2 | 2500mg |
$1707.0 | 2023-10-02 | ||
Enamine | EN300-1268675-10000mg |
1-{5-[(1S)-1-aminoethyl]-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide |
2171193-43-2 | 10000mg |
$3746.0 | 2023-10-02 | ||
Enamine | EN300-1268675-1.0g |
1-{5-[(1S)-1-aminoethyl]-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide |
2171193-43-2 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1268675-5000mg |
1-{5-[(1S)-1-aminoethyl]-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide |
2171193-43-2 | 5000mg |
$2525.0 | 2023-10-02 | ||
Enamine | EN300-1268675-500mg |
1-{5-[(1S)-1-aminoethyl]-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide |
2171193-43-2 | 500mg |
$836.0 | 2023-10-02 | ||
Enamine | EN300-1268675-1000mg |
1-{5-[(1S)-1-aminoethyl]-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide |
2171193-43-2 | 1000mg |
$871.0 | 2023-10-02 | ||
Enamine | EN300-1268675-50mg |
1-{5-[(1S)-1-aminoethyl]-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide |
2171193-43-2 | 50mg |
$732.0 | 2023-10-02 |
1-{5-(1S)-1-aminoethyl-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
1-{5-(1S)-1-aminoethyl-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamideに関する追加情報
Recent Advances in the Study of 1-{5-(1S)-1-aminoethyl-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide (CAS: 2171193-43-2)
The compound 1-{5-(1S)-1-aminoethyl-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide (CAS: 2171193-43-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique oxadiazole and piperidine moieties, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate. This research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in drug discovery and development.
Recent studies have focused on the synthesis and optimization of 1-{5-(1S)-1-aminoethyl-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide to enhance its bioavailability and target specificity. Researchers have employed advanced computational modeling techniques, such as molecular docking and dynamics simulations, to predict its interactions with various biological targets. Preliminary results suggest a high affinity for specific protein kinases and G-protein-coupled receptors (GPCRs), which are implicated in a range of diseases, including cancer and neurological disorders. These findings underscore the compound's potential as a versatile scaffold for further drug development.
In vitro and in vivo studies have further explored the compound's pharmacokinetic and pharmacodynamic profiles. Notably, 1-{5-(1S)-1-aminoethyl-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide has demonstrated promising activity in preclinical models of inflammation and pain, with a favorable safety profile. The compound's ability to modulate key signaling pathways, such as the NF-κB and MAPK cascades, has been particularly noteworthy. These pathways are critical in the regulation of immune responses and cell proliferation, making the compound a potential candidate for treating inflammatory and proliferative diseases.
Another area of interest is the compound's potential application in oncology. Recent research has highlighted its inhibitory effects on certain cancer cell lines, particularly those resistant to conventional chemotherapy. Mechanistic studies suggest that the compound induces apoptosis and cell cycle arrest via the upregulation of tumor suppressor genes and the inhibition of oncogenic signaling. These findings position 1-{5-(1S)-1-aminoethyl-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide as a promising lead compound for the development of novel anticancer therapies.
Despite these encouraging results, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, solubility, and potential off-target effects need to be addressed through further structural optimization and formulation studies. Collaborative efforts between academia and industry are underway to overcome these hurdles and advance the compound into clinical trials. The integration of cutting-edge technologies, such as CRISPR-based target validation and AI-driven drug design, is expected to accelerate this process.
In conclusion, 1-{5-(1S)-1-aminoethyl-1,2,4-oxadiazol-3-yl}piperidine-4-carboxamide (CAS: 2171193-43-2) represents a promising avenue for therapeutic innovation. Its multifaceted pharmacological properties and potential applications across diverse disease areas make it a compound of significant interest to the scientific community. Continued research and development efforts will be crucial in unlocking its full therapeutic potential and bringing it closer to clinical application.
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